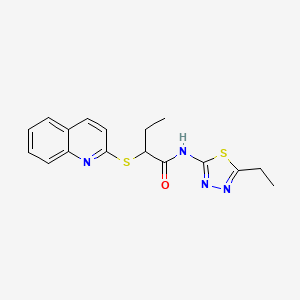
3-(1,4'-bipiperidin-1'-yl)-1-phenyl-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,4'-bipiperidin-1'-yl)-1-phenyl-2,5-pyrrolidinedione (BPP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPP is a cyclic derivative of the amino acid proline and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(1,4'-bipiperidin-1'-yl)-1-phenyl-2,5-pyrrolidinedione is not fully understood, but it is thought to involve the modulation of neurotransmitter activity. This compound has been found to bind to the dopamine and glutamate receptors, which are involved in the regulation of mood, motivation, and reward. This compound has also been found to inhibit the reuptake of dopamine, which can lead to increased dopamine levels in the brain.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. This compound has been found to increase the levels of dopamine and glutamate in the brain, which can lead to increased motivation and reward. This compound has also been found to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been found to have a neuroprotective effect in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(1,4'-bipiperidin-1'-yl)-1-phenyl-2,5-pyrrolidinedione in lab experiments is its ability to modulate the activity of dopamine and glutamate receptors, which are involved in a range of physiological processes. This compound has also been found to have anxiolytic and antidepressant effects in animal models, which can be useful in studying the mechanisms underlying these conditions. One limitation of using this compound in lab experiments is its potential toxicity and side effects, which can be dose-dependent.
Zukünftige Richtungen
There are several potential directions for future research on 3-(1,4'-bipiperidin-1'-yl)-1-phenyl-2,5-pyrrolidinedione. One area of research is the development of more selective and potent derivatives of this compound that can be used to study the specific mechanisms underlying its effects. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of psychiatric and neurological disorders. Finally, further research is needed to better understand the potential toxicity and side effects of this compound, which can inform the safe use of this compound in lab experiments.
Synthesemethoden
3-(1,4'-bipiperidin-1'-yl)-1-phenyl-2,5-pyrrolidinedione can be synthesized using a variety of methods, including the condensation of 1,4-dipiperidinyl-2-butanone with phenylsuccinic anhydride. Another method involves the reaction of 1,4-dipiperidinyl-2-butanone with phenylsuccinic acid in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting product is then treated with acetic anhydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-(1,4'-bipiperidin-1'-yl)-1-phenyl-2,5-pyrrolidinedione has been found to exhibit a range of potential applications in scientific research. One area of research where this compound has been studied is in the field of neuroscience. This compound has been found to have a modulatory effect on the activity of dopamine and glutamate receptors, which are involved in the regulation of mood, motivation, and reward. This compound has also been found to have anxiolytic and antidepressant effects in animal models.
Eigenschaften
IUPAC Name |
1-phenyl-3-(4-piperidin-1-ylpiperidin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c24-19-15-18(20(25)23(19)17-7-3-1-4-8-17)22-13-9-16(10-14-22)21-11-5-2-6-12-21/h1,3-4,7-8,16,18H,2,5-6,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSDQQGJJDATQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1-benzofuran-2-carboxamide](/img/structure/B6077716.png)
![3-{[(4-chlorobenzyl)amino]methyl}-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6077721.png)

![N-benzyl-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B6077731.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-methyl-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6077737.png)
![N-(2,5-dichlorophenyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6077751.png)
![7-(cyclopropylmethyl)-2-[(5-ethyl-2-furyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077755.png)
![[3-(1H-imidazol-1-yl)propyl][(3-methyl-2-thienyl)methyl]amine dihydrochloride](/img/structure/B6077764.png)
![3-(1-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)-1-propanol](/img/structure/B6077777.png)

![2-[4-(1-benzyl-4-piperidinyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6077802.png)
![{4-[3-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-5-mercapto-4H-1,2,4-triazol-4-yl]phenyl}acetic acid](/img/structure/B6077803.png)

![3-[2-(4-fluoro-3-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol](/img/structure/B6077817.png)